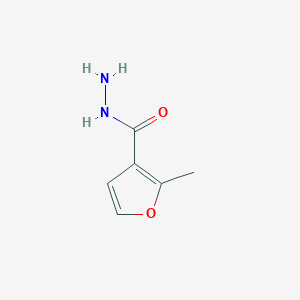

2-Methylfuran-3-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylfuran-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQJEDANHVDMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365763 | |

| Record name | 2-methylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315672-60-7 | |

| Record name | 2-methylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315672-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylfuran-3-carbohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known basic properties of 2-Methylfuran-3-carbohydrazide. Due to the limited availability of public data, some information is inferred from related compounds and is intended to serve as a preliminary reference for research and development purposes.

Core Properties

This compound is a solid organic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its chemical structure consists of a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | [1] |

| SMILES | Cc1occc1C(=O)NN | [1] |

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. Commercial suppliers may offer this data upon request. For reference, predicted mass spectrometry data is available, suggesting a monoisotopic mass of 140.05858 Da.[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. In this case, the synthesis would likely proceed via the reaction of methyl 2-methylfuran-3-carboxylate with hydrazine hydrate.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic route.

Caption: Hypothetical synthesis of this compound.

Biological Activity

There is no specific data available on the biological activity or signaling pathways of this compound in the public domain. However, the furan and carbohydrazide moieties are present in various biologically active molecules.

-

Furan Derivatives: Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4]

-

Carbohydrazide Derivatives: This class of compounds has also been investigated for potential therapeutic applications, with some derivatives showing anticancer activity.[3][4]

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly for antimicrobial and anticancer properties.

Potential Areas of Investigation

The following diagram outlines a logical workflow for investigating the potential biological activity of this compound.

Caption: A general workflow for drug discovery and development.

Safety Information

Based on available safety data sheets for similar compounds, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Standard precautionary statements for handling this compound include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a chemical compound with a known structure and molecular weight. However, a comprehensive understanding of its physicochemical properties, a detailed synthetic protocol, and its biological activities are currently lacking in publicly accessible literature. This guide provides the foundational information available and suggests potential avenues for future research. Researchers and drug development professionals are encouraged to perform their own experimental validation for any properties or activities of interest.

References

- 1. 2-methyl-furan-3-carboxylic acid hydrazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Methylfuran-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural characteristics, outlines a reliable synthetic pathway, and provides actionable experimental protocols.

Chemical Structure and Identification

This compound is a furan derivative characterized by a methyl group at the 2-position and a carbohydrazide functional group at the 3-position of the furan ring.

Table 1: Chemical Identification of this compound [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | CC1=C(C=CO1)C(=O)NN |

| CAS Number | 315672-60-7 |

| Appearance | Solid (predicted) |

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 2-methylfuran-3-carboxylic acid. The proposed pathway involves the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate

This procedure follows a standard Fischer esterification protocol.

Materials:

-

2-Methylfuran-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 2-methylfuran-3-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure details the hydrazinolysis of the synthesized ester.

Materials:

-

Methyl 2-methylfuran-3-carboxylate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel

Procedure:

-

Dissolve methyl 2-methylfuran-3-carboxylate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain pure this compound.

Quantitative Data

The following table summarizes the expected and reported data for the compounds involved in the synthesis.

Table 2: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |

| 2-Methylfuran-3-carboxylic acid | C₆H₆O₃ | 126.11 | 102-104 | - | - |

| Methyl 2-methylfuran-3-carboxylate | C₇H₈O₃ | 140.14 | - | 75-77 @ 15 mmHg | 85-95 |

| This compound | C₆H₈N₂O₂ | 140.14 | Not reported | - | 70-90 |

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Overall workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood. Standard laboratory safety practices should be strictly adhered to throughout the experimental process.

References

Unveiling 2-Methylfuran-3-carbohydrazide: A Technical Guide to its Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylfuran-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, explores its limitedly documented history, and discusses its biological significance, drawing parallels with closely related derivatives. This guide consolidates available data, presents detailed experimental protocols, and utilizes visualizations to illustrate key chemical pathways, aiming to serve as a foundational resource for researchers in drug discovery and organic synthesis.

Introduction

Heterocyclic compounds containing the furan moiety are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, furan-carbohydrazide derivatives have emerged as versatile scaffolds for the synthesis of various bioactive molecules. This compound, with the Chemical Abstracts Service (CAS) number 315672-60-7, represents a specific analogue within this class. While not extensively studied, its structural features suggest potential for biological activity, meriting a thorough examination of its known synthesis and an exploration of the biological activities of its derivatives. This whitepaper aims to collate and present the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and consideration in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 315672-60-7 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid (predicted) | [3] |

| SMILES | CC1=C(C=CO1)C(=O)NN | [2] |

| InChI Key | ZFQJEDANHVDMLS-UHFFFAOYSA-N | [3] |

Synthesis and Discovery: A Historical Perspective

The precise first synthesis and discovery of this compound is not well-documented in readily available scientific literature. However, based on the general reactivity of furan esters, its synthesis is conceptually straightforward. The most probable and documented synthetic route involves the hydrazinolysis of the corresponding ester, ethyl 2-methylfuran-3-carboxylate.

A notable synthesis was reported in a 2012 study, which, while focusing on the synthesis of oxadiazole derivatives, describes the preparation of this compound as an intermediate. This method provides a clear and reproducible protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of analogous carbohydrazides. The synthesis is a two-step process starting from the commercially available 2-methylfuran. The overall reaction scheme is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate (Hypothetical Intermediate Step)

While a specific literature source for this exact transformation leading to the carbohydrazide is not cited, this represents a standard and logical precursor synthesis.

To a solution of 2-methylfuran in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (typically -78 °C), a strong base such as n-butyllithium (n-BuLi) is added dropwise to deprotonate the furan ring at the 5-position. Following this, ethyl chloroformate is added to the reaction mixture to afford ethyl 2-methylfuran-3-carboxylate. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Synthesis of this compound

The following protocol is based on the general procedure for the synthesis of furan-2-carboxamides and related carbohydrazides.[4]

-

Materials:

-

Ethyl 2-methylfuran-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

-

Procedure:

-

A solution of ethyl 2-methylfuran-3-carboxylate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate (typically 2-3 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure product as a solid.

-

Biological Activity and Potential Applications

Direct biological studies on this compound are limited. However, the broader class of furan-carbohydrazide derivatives has been investigated for various pharmacological activities. Furthermore, a direct derivative of the title compound has shown specific and potent biological activity.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the antimicrobial and antifungal properties of furan and benzofuran derivatives. For instance, various pyrazine-2-carbohydrazide derivatives have been synthesized and assessed for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial strains.[5] Similarly, new series of carbohydrazide derivatives bearing a furan moiety have been synthesized and evaluated for their anticancer activity.[6] While these studies do not include this compound, they establish a precedent for the potential of this structural class to exhibit such activities. The general structure-activity relationship suggests that the furan ring, coupled with the reactive carbohydrazide moiety, can be a pharmacophore for antimicrobial action.

Enzyme Inhibition: A Case Study of a Closely Related Derivative

A significant finding in the context of the biological potential of this compound comes from a 2020 study on schistosomiasis, a parasitic disease. This research identified (Z)-N′-(3,4-Dihydroxybenzylidene)-2-methylfuran-3-carbohydrazide (CMP1) , a Schiff base derivative of the title compound, as a potent inhibitor of the Schistosoma mansoni NAD(+) catabolizing enzyme (SmNACE).[7]

Figure 2: Logical relationship of a this compound derivative in inhibiting a key parasitic enzyme.

The study demonstrated that CMP1 effectively blocked the degradation of extracellular NAD by live S. mansoni parasites, leading to decreased intracellular NAD levels.[7] This disruption of the NAD salvage pathway resulted in impaired metabolism and survival of the parasite. This finding is highly significant as it provides the first piece of direct evidence for a potent biological activity of a very close derivative of this compound, highlighting its potential as a scaffold for the development of novel anti-parasitic agents.

Table 2: Biological Activity of (Z)-N′-(3,4-Dihydroxybenzylidene)-2-methylfuran-3-carbohydrazide (CMP1)

| Target | Organism | Activity | Effect | Source |

| NAD(+) catabolizing enzyme (SmNACE) | Schistosoma mansoni | Inhibition | Prevents degradation of extracellular NAD, decreases intracellular NAD levels | [7] |

Future Directions

The available data, though limited, suggests that this compound is a promising, yet underexplored, molecule. Future research should focus on several key areas:

-

Historical Archival Research: A thorough search of chemical archives and older literature, potentially using the CAS number, could uncover the original synthesis and discovery of the compound, providing valuable historical context.

-

Comprehensive Biological Screening: this compound and a library of its derivatives should be systematically screened for a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The promising results from its dihydroxybenzylidene derivative against S. mansoni warrant further investigation into its potential as an anti-parasitic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a diverse range of derivatives will be crucial to establish clear SARs. This will guide the optimization of the scaffold to enhance potency and selectivity for specific biological targets.

-

Elucidation of Mechanism of Action: For any identified biological activities, detailed mechanistic studies should be conducted to understand how the compound exerts its effects at a molecular level.

Conclusion

This compound is a readily synthesizable heterocyclic compound whose full potential in medicinal chemistry is yet to be realized. While its history is not clearly defined in modern literature, established synthetic routes for analogous compounds provide a clear path for its preparation. The potent enzyme inhibitory activity of a close derivative underscores the promise of this scaffold. This technical guide serves as a starting point for researchers, providing the necessary foundational information to inspire and facilitate further exploration of this compound and its derivatives as potential therapeutic agents.

References

- 1. This compound : SelectLab [selectlab.de]

- 2. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-methyl-furan-3-carboxylic acid hydrazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the NAD salvage pathway in schistosomes impairs metabolism, reproduction, and parasite survival - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylfuran-3-carbohydrazide (CAS: 315672-60-7): A Technical Overview of a Novel Chemical Entity

Disclaimer: Publicly available scientific literature and technical data on 2-Methylfuran-3-carbohydrazide (CAS: 315672-60-7) are scarce. This document provides a general technical overview based on the chemical properties of the molecule and the known characteristics of the furan and carbohydrazide chemical classes. The experimental protocols and potential biological activities described herein are extrapolated from related compounds and should be considered hypothetical until validated by specific research on this compound.

Core Compound Properties

This compound is a small organic molecule incorporating a furan ring, a functional group known for its presence in a wide array of bioactive natural products and synthetic compounds. The carbohydrazide moiety is a versatile functional group often employed in medicinal chemistry as a linker or pharmacophore.

| Property | Value | Source |

| CAS Number | 315672-60-7 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| SMILES | Cc1occc1C(=O)NN | [2] |

| InChI Key | ZFQJEDANHVDMLS-UHFFFAOYSA-N | [2] |

| Predicted XlogP | -0.1 | [3] |

Synthesis and Derivatization

While a specific, validated synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. The most common method for preparing carbohydrazides is the hydrazinolysis of a corresponding ester.

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from ethyl 2-methylfuran-3-carboxylate.

Materials:

-

Ethyl 2-methylfuran-3-carboxylate

-

Hydrazine hydrate (80-95%)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 2-methylfuran-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The carbohydrazide functional group is a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives. For instance, condensation with various aldehydes and ketones can yield the corresponding hydrazones, a class of compounds with a broad spectrum of reported biological activities.

Potential Biological and Pharmacological Relevance

The biological activity of this compound has not been explicitly reported. However, the furan and carbohydrazide moieties are present in many compounds with documented pharmacological properties. Furan-containing compounds have been investigated for a range of activities, including antimicrobial and anticancer effects.[4] The carbohydrazide scaffold is a key component in numerous bioactive molecules, including those with antibacterial, antifungal, and antiviral properties.

Derivatives of furan-2-carboxamides, structurally related to the title compound, have shown promising antibiofilm activity against Pseudomonas aeruginosa.[5] This suggests that this compound and its derivatives could be interesting candidates for screening in antimicrobial and antibiofilm assays.

Hypothetical Drug Discovery Workflow

A typical workflow for evaluating the therapeutic potential of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Safety and Handling

According to supplier safety data, this compound is classified with GHS07 pictogram, indicating it may cause skin and eye irritation.[2] It is also classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

| Hazard Classification | Code |

| Acute toxicity, Oral | H302 |

| Eye irritation | H319 |

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to other bioactive furan and carbohydrazide derivatives suggests that it could be a valuable starting point for the development of new therapeutic agents. However, a significant research gap exists, and comprehensive studies are required to elucidate its synthesis, reactivity, and biological activity. Future research should focus on developing and validating a robust synthetic protocol, followed by a systematic screening of the compound and its derivatives in a variety of biological assays to determine its therapeutic potential.

References

- 1. This compound : SelectLab [selectlab.de]

- 2. 2-methyl-furan-3-carboxylic acid hydrazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide

IUPAC Name: 2-Methylfuran-3-carboxylic acid hydrazide

This technical guide provides a comprehensive overview of 2-methylfuran-3-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.

Physicochemical Properties

This compound is a solid organic compound with the empirical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.

| Property | Value | Reference |

| IUPAC Name | 2-Methyl-furan-3-carboxylic acid hydrazide | |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | |

| Form | Solid | |

| SMILES String | Cc1occc1C(=O)NN | |

| InChI Key | ZFQJEDANHVDMLS-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl 2-methylfuran-3-carboxylate, followed by its conversion to the corresponding carbohydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

Step 2: Synthesis of this compound from Ethyl 2-methylfuran-3-carboxylate

This procedure is adapted from general methods for the synthesis of carbohydrazides from their corresponding esters.

-

Materials:

-

Ethyl 2-methylfuran-3-carboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

-

Procedure:

-

Dissolve ethyl 2-methylfuran-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Experimental Workflow

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the available literature, the broader class of furan carbohydrazide derivatives has demonstrated a range of promising biological activities. These compounds are of significant interest in drug discovery for their potential as antimicrobial, antifungal, and antibiofilm agents.

Antimicrobial and Antifungal Activity

Derivatives of furan carbohydrazides have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, Schiff bases derived from furan-2-carbohydrazide have shown notable antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Antibiofilm Activity and Quorum Sensing Inhibition

A significant area of research for furan-based compounds is their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria such as Pseudomonas aeruginosa. Biofilm formation is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa Las QS system. It is activated by the binding of its autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL). The activated LasR dimer then binds to specific DNA sequences, activating the transcription of virulence genes. Furan-based molecules have been shown to act as antagonists of the LasR receptor, thereby inhibiting QS and reducing virulence factor production and biofilm formation.

Signaling Pathway: Pseudomonas aeruginosa LasR Quorum Sensing

Quantitative Data on Biological Activity of Furan Carbohydrazide Derivatives

The following table summarizes the reported biological activities of various furan carbohydrazide derivatives, highlighting their potential as antimicrobial and antibiofilm agents.

| Compound/Derivative | Target Organism/Assay | Activity | Reference |

| Furan-2-carboxamide derivatives | Pseudomonas aeruginosa biofilm | Up to 58% inhibition at 50 µM | |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | EC₅₀ = 0.140 ± 0.034 mg/L | |

| Benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Significant growth inhibition | |

| 2-Vinylfuran derivatives | Saccharomyces cerevisiae, Candida albicans | Inhibition of energy metabolism | |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | HeLa cell line | IC₅₀ = 62.37 µg/mL | |

| Pathogenic bacteria | MIC = 250 µg/mL |

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3]

-

Materials:

-

Test compound (this compound or its derivatives)

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Protocol: Antibiofilm Activity Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation.

-

Materials:

-

Test compound

-

96-well microtiter plates

-

Bacterial culture capable of biofilm formation (e.g., P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (30%)

-

Plate reader

-

-

Procedure:

-

Dispense the bacterial culture into the wells of a 96-well plate containing different concentrations of the test compound.

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

After incubation, gently remove the planktonic cells by washing the wells with PBS.

-

Stain the adherent biofilms with crystal violet solution for 15-20 minutes.

-

Remove the excess stain by washing with water.

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The reduction in absorbance in the presence of the compound compared to the control indicates antibiofilm activity.

-

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate the biological profile of the parent compound, the demonstrated antimicrobial, antifungal, and antibiofilm activities of its derivatives underscore the potential of this chemical class. The insights into its synthesis and the provided experimental protocols offer a solid foundation for future investigations in the field of medicinal chemistry and drug discovery.

References

Molecular weight and formula of 2-Methylfuran-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran-3-carbohydrazide is a heterocyclic compound featuring a furan ring, a methyl group, and a carbohydrazide functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, drawing parallels from related furan- and carbohydrazide-containing molecules which have demonstrated a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular characteristics, a proposed synthetic route, and a discussion of the potential biological activities based on analogous compounds. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also highlights areas for future research and investigation.

Core Molecular Information

This compound is characterized by the following molecular formula and weight:

| Property | Value | Citation |

| Molecular Formula | C6H8N2O2 | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a viable synthetic route can be proposed based on standard and frequently cited methods for the preparation of similar carbohydrazide derivatives.[2] The most common approach involves the hydrazinolysis of the corresponding ester.

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of this compound would proceed via the reaction of ethyl 2-methylfuran-3-carboxylate with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Methodology (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylfuran-3-carboxylate (1 equivalent).

-

Solvent Addition: Add absolute ethanol as a solvent to dissolve the ester.

-

Reagent Addition: Slowly add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the stirred solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Areas for Investigation

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of furan-containing carbohydrazide derivatives. These compounds have shown activity against a range of bacterial and fungal strains.[3][4][5][6][7] For instance, certain novel carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 230–300 µg/mL against various bacteria.[4] Therefore, it is highly probable that this compound could exhibit similar antimicrobial properties.

Experimental Protocol for Antimicrobial Screening (General):

-

Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, would be selected.

-

Method: The antimicrobial activity can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the agar well diffusion method.[4]

-

Procedure (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Anticancer Activity

The furan-carbohydrazide scaffold is also a promising pharmacophore for the development of anticancer agents. Several studies have demonstrated the cytotoxic effects of such derivatives against various cancer cell lines.[8][9][10] For example, a study on new carbohydrazide derivatives bearing a furan moiety showed cytotoxic activity against A549 human lung cancer cells with IC50 values ranging from 43.38 to 342.63 µM.[10]

Experimental Protocol for Cytotoxicity Assay (General):

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a normal cell line (for selectivity assessment) would be used.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

-

Signaling Pathways and Mechanism of Action: A Frontier for Research

Currently, there is no information available regarding the specific signaling pathways modulated by this compound. The exploration of its mechanism of action is a critical area for future research. Based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis.

To elucidate the signaling pathways, a logical workflow would be as follows:

Caption: A logical workflow for investigating signaling pathways.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for further investigation, particularly in the fields of medicinal and materials chemistry. While its fundamental molecular properties are established, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. The proposed synthetic route offers a starting point for its preparation. Future research should focus on the systematic evaluation of its antimicrobial and anticancer potential, followed by in-depth studies to elucidate its mechanism of action and identify its molecular targets. Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery or as a building block for novel materials.

References

- 1. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrazides in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazide moiety (-CONHNH2) is a cornerstone functional group in medicinal chemistry, serving as a critical pharmacophore or a versatile synthetic intermediate in the development of a wide array of therapeutic agents. First gaining prominence with the discovery of the anti-tuberculosis drug isoniazid, the hydrazide scaffold has since been incorporated into drugs for treating a spectrum of diseases, including depression, cancer, and microbial infections.[1] Its unique chemical properties, such as the ability to form stable hydrazone linkages and act as a hydrogen bond donor/acceptor, allow for potent and specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of hydrazides, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Chemistry and Synthesis

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. This structure imparts a unique reactivity, making them valuable synthons for creating more complex molecules, particularly through the formation of hydrazones by condensation with aldehydes or ketones.[2][3]

General Synthesis Routes

The most common and straightforward method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate.[4] This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent, such as ethanol or methanol, under reflux conditions.

-

From Esters: Methyl or ethyl esters are heated with an excess of hydrazine hydrate (H₂NNH₂·H₂O). The reaction is often driven to completion by the volatility of the alcohol byproduct.[4]

-

From Acyl Chlorides/Anhydrides: More reactive starting materials like acyl chlorides or anhydrides can react with hydrazine at lower temperatures to yield the corresponding hydrazide.[4]

-

Transamidation: Certain amides can be converted to hydrazides via transamidation with hydrazine hydrate, though this method is less common.[4]

A generalized workflow for the predominant synthesis method is depicted below.

// Nodes Start [label="Carboxylic Acid\nEster (R-COOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Hydrazine Hydrate\n(H₂NNH₂·H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Alcohol Solvent\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Hydrazide\n(R-CONHNH₂)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Alcohol Byproduct\n(R'-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Add", color="#5F6368"]; Reagent -> Reaction [label=" Add", color="#5F6368"]; Solvent -> Reaction [label=" Dissolve in", color="#5F6368"]; Reaction -> Product [label=" Heat/Reflux", color="#202124"]; Reaction -> Byproduct [label=" Forms", style=dashed, color="#202124"]; }

Caption: General workflow for the synthesis of hydrazides from esters.

Mechanisms of Action and Therapeutic Applications

Hydrazide-containing compounds exhibit a broad range of biological activities, which are achieved through diverse mechanisms of action.[4][5][6]

Antitubercular Activity: Isoniazid

Isoniazid (Isonicotinic acid hydrazide, INH) is a first-line antibiotic used in the treatment of tuberculosis.[1][7] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8][9][10]

-

Mechanism: Once activated, isoniazid forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[7][8] This INH-NAD adduct potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[7][10] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8][10] Disruption of the cell wall leads to bacterial death.[10]

// Nodes INH [label="Isoniazid (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KatG [label="Mycobacterial\nKatG Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveINH [label="Activated Isonicotinoyl\nRadical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="INH-NAD Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhA [label="InhA Enzyme\n(Enoyl-ACP Reductase)", fillcolor="#FBBC05", fontcolor="#202124"]; MycolicAcid [label="Mycolic Acid Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellWall [label="Mycobacterial Cell Wall\nIntegrity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Death [label="Bacterial Death", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges INH -> KatG [label=" Enters Bacterium"]; KatG -> ActiveINH [label=" Activates"]; ActiveINH -> Adduct [label=" Couples with"]; NAD -> Adduct; Adduct -> InhA [label=" Tightly Binds &\nInhibits", fontcolor="#EA4335"]; InhA -> MycolicAcid [label=" Essential for"]; MycolicAcid -> CellWall [label=" Required for"]; InhA -> MycolicAcid [style=dashed, arrowhead=tee, color="#EA4335"]; CellWall -> Death [label=" Disruption leads to", style=dashed]; }

Caption: Mechanism of action for the antitubercular drug Isoniazid.

Antidepressant Activity: MAO Inhibition

Iproniazid was one of the first antidepressants to be marketed and belongs to the hydrazine class of monoamine oxidase inhibitors (MAOIs).[11][12] Although largely withdrawn due to hepatotoxicity, its mechanism paved the way for other MAOIs.[11]

-

Mechanism: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[13] Iproniazid acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[11][13][14][15] By inhibiting these enzymes, iproniazid prevents the breakdown of neurotransmitters, leading to their increased concentration in the brain.[12][13] This enhanced neurotransmitter availability helps alleviate the symptoms of depression.[13]

// Nodes Iproniazid [label="Iproniazid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase\n(MAO-A & MAO-B)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitters [label="Neurotransmitters\n(Serotonin, Norepinephrine,\nDopamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation of\nNeurotransmitters", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Concentration [label="Increased Neurotransmitter\nConcentration in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect [label="Antidepressant Effect", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Iproniazid -> MAO [label=" Irreversibly Inhibits", fontcolor="#EA4335", arrowhead=tee]; MAO -> Degradation [label=" Catalyzes"]; Neurotransmitters -> Degradation [label=" Are broken down by"]; Degradation -> Concentration [label=" Inhibition prevents", style=dashed]; Concentration -> Effect [label=" Leads to"]; }

Caption: Mechanism of action for MAOI antidepressants like Iproniazid.

Anticancer Activity

Hydrazide and hydrazone derivatives are emerging as a promising class of anticancer agents.[5][16][17] Their mechanisms are varied and can include enzyme inhibition, induction of apoptosis, and cell cycle arrest.[16][18]

-

Mechanism: Many hydrazone derivatives function as potent inhibitors of various kinases, such as Tropomyosin Receptor Kinase A (TRKA), which are often dysregulated in cancer.[19] Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[16] Metal complexes of hydrazide-hydrazones can also generate reactive oxygen species (ROS), leading to oxidative stress and caspase-dependent apoptosis.[18]

Quantitative Data Summary

The biological activity of hydrazide derivatives is quantified using various metrics. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound Class | Drug/Compound Example | Target | IC50 Value | Cell Line/Organism | Reference |

| Anticancer | Salicylic Acid Hydrazone (3e) | TRKA | 111 nM | - | [19] |

| Anticancer | Salicylic Acid Hydrazone (11) | TRKA | 614 nM | - | [19] |

| Anticancer | Acylhydrazone (VI) | Esophageal Carcinoma | 1.09 µM | Eca-109 | [16] |

| Anticancer | Acylhydrazone (VI) | Esophageal Carcinoma | 2.79 µM | TE-1 | [16] |

| Anticancer | Hydrazone (II) | Colon Carcinoma | 0.29 µM | HCT-116 | [16] |

| Anticancer | Hydrazone (III) | Colon Carcinoma | 3.1 µM | HCT-116 | [16] |

| Antitubercular | Isoniazid | M. tuberculosis | MIC: 0.02-0.2 µg/mL | M. tuberculosis | Standard Literature |

| Pancreatic Lipase Inhibitor | Thiazolidinedione (10f) | Pancreatic Lipase | 2.50 µM | - | [20] |

| Pancreatic Lipase Inhibitor | Thiazolidinedione (9f) | Pancreatic Lipase | 2.89 µM | - | [20] |

Note: IC50 and MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions.

Key Experimental Protocols

Protocol: Synthesis of a Hydrazide-Hydrazone Derivative

This protocol describes a general method for the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazide-hydrazone.[21]

Objective: To synthesize N'-(substituted-benzylidene)carbohydrazide.

Materials:

-

Carbohydrazide (e.g., 2-phenoxybenzoic acid hydrazide) (2 mmol)

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde) (2.1 mmol)

-

Absolute Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (HCl) (2 drops, as catalyst)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized water

Procedure:

-

Dissolve the carbohydrazide (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the corresponding aldehyde (2.1 mmol) to the solution.

-

Add two drops of concentrated HCl to the mixture to catalyze the reaction.

-

Stir the mixture at room temperature for 1-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of starting materials), neutralize the mixture with a 10% aqueous solution of NaHCO₃.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate with deionized water (20 mL) to remove any residual salts.

-

Dry the solid product completely.

-

Recrystallize the crude product from ethanol to obtain the purified hydrazide-hydrazone.

-

Confirm the structure of the final compound using spectroscopic methods (e.g., IR, ¹H-NMR, Mass Spectrometry).[3][21][22]

Protocol: In Vitro Anticancer Activity Assay (SRB Assay)

This protocol outlines the sulforhodamine B (SRB) colorimetric assay, commonly used to screen compounds for cytotoxic properties against cancer cell lines.[19]

Objective: To determine the IC50 value of a test compound against a human cancer cell line.

Materials:

-

Human cancer cells (e.g., HCT-116, A549)

-

Complete cell culture medium

-

Test compound (hydrazide derivative) dissolved in DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well microtiter plates

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

-

Cell Fixation: After incubation, gently discard the medium. Fix the adherent cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water to remove TCA and excess medium. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at a wavelength of ~510 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The hydrazide functional group continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and diverse reactivity allow for the creation of large libraries of compounds for screening.[4] From the foundational success of isoniazid to the ongoing development of novel anticancer and antimicrobial agents, hydrazides have proven their therapeutic importance.[1][3] Future research will likely focus on the development of hydrazide-based compounds with improved specificity and reduced toxicity. The use of hydrazone linkers in prodrug design, particularly for targeted drug delivery to acidic tumor microenvironments, represents a promising strategy for enhancing therapeutic efficacy and minimizing side effects.[23] As our understanding of complex disease pathways grows, the versatility of the hydrazide moiety ensures it will remain a key player in the discovery of next-generation therapeutics.

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. Iproniazid - Wikipedia [en.wikipedia.org]

- 12. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 13. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Iproniazid | Monoamine Oxidase | CAS 54-92-2 | Buy Iproniazid from Supplier InvivoChem [invivochem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 19. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Furan Ring: A Privileged Scaffold in Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic and structural properties make it a "privileged scaffold," frequently incorporated into molecules that exhibit a vast array of biological activities.[2] Found in numerous natural products and synthetic pharmaceuticals, the furan moiety is instrumental in shaping the pharmacological and pharmacokinetic profiles of bioactive compounds.[1][3][4]

This technical guide provides a comprehensive overview of the role of the furan ring in bioactive compounds, detailing its significance as a pharmacophore, its diverse mechanisms of action, and its application in modern drug development. The guide includes quantitative bioactivity data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

The Furan Ring: A Versatile Pharmacophore

The furan nucleus contributes to the biological activity of a molecule in several key ways:

-

Bioisosteric Replacement: The furan ring is often employed as a bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can maintain or enhance biological activity while favorably modifying physicochemical properties such as solubility, metabolic stability, and overall pharmacokinetic profiles.[1][4][5]

-

Structural Rigidity and Conformation: The planar and rigid nature of the furan ring helps to lock the conformation of a molecule, which can lead to more specific and high-affinity interactions with biological targets like enzymes and receptors.

-

Hydrogen Bonding Capacity: The lone pair of electrons on the furan's oxygen atom allows it to act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the active site of a protein.[1]

-

Modulation of Electronic Properties: The electron-rich nature of the furan ring influences the electronic properties of the entire molecule. Substitutions at the 2- and 5-positions are particularly common, with electron-withdrawing groups (such as a nitro group) often enhancing the bioactivity in antimicrobial and anticancer contexts.[1]

Biological Activities and Mechanisms of Action

Furan-containing compounds exhibit a remarkable diversity of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][6]

Antimicrobial Activity

The antimicrobial properties of furan derivatives are well-documented, with Nitrofurantoin being a clinically significant example used for treating urinary tract infections.[7]

Mechanism of Action: Nitrofurantoin

The antibacterial action of nitrofurantoin is a multi-faceted process that begins with its activation within the bacterial cell.[7][8]

-

Reductive Activation: Bacterial flavoproteins (nitroreductases) reduce the 5-nitro group on the furan ring.[5][8]

-

Generation of Reactive Intermediates: This reduction generates highly reactive electrophilic intermediates and reactive oxygen species (ROS).[8][9]

-

Multi-Target Damage: These intermediates are cytotoxic and non-specifically attack multiple targets within the bacterium, including:

This multi-targeted mechanism is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[7]

Quantitative Data: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against various microbial strains.

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Nitrofuran | Compound 1 | Candida spp. | 3.9 | [12] |

| Nitrofuran | Compound 5 | Cryptococcus neoformans | 3.9 | [12] |

| Nitrofuran | Compound 11 | Histoplasma capsulatum | 0.48 | [12] |

| Nitrofuran | Compound 12 | Trichophyton rubrum | 0.98 | [12] |

| Dibenzofuran | Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [3] |

| 5-Arylfuran-2-carboxamide | N-benzyl-5-(3,4-dichlorophenyl)-furan-2-carboxamide (6) | C. glabrata | 0.062 - 0.125 | [13] |

| Acrylic Acid Derivative | (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64 - 512 | [14] |

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents, often acting by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Mechanism of Action: Apoptosis Induction and Tubulin Inhibition

Many furan derivatives exert their cytotoxic effects by interfering with critical cellular processes in cancer cells.

-

Tubulin Polymerization Inhibition: Some furan derivatives can bind to β-tubulin, disrupting the dynamic assembly of microtubules. This interference arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to apoptosis.

-

Apoptosis Pathway Modulation: Furan compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves:

-

Upregulation of the tumor suppressor protein p53 .

-

An increase in the pro-apoptotic protein Bax .

-

A decrease in the anti-apoptotic protein Bcl-2 .

-

Inhibition of signaling pathways like PI3K/Akt/mTOR , which are crucial for cancer cell survival and proliferation.

-

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various furan derivatives against human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Furan-based Compound 4 | MCF-7 | Breast | 4.06 | [15] |

| Furan-based Compound 7 | MCF-7 | Breast | 2.96 | [15] |

| Furopyrimidine 7b | A549 | Lung | 6.66 | [15] |

| Chalcone 7b / 7c | A549 | Lung | 20 | [15] |

| Carbohydrazide 3a | A549 | Lung | 10.95 | [16] |

| Carbohydrazide 3d | A549 | Lung | 8.87 | [16] |

| Benzo[b]furan 26 | MCF-7 | Breast | 0.057 | [17] |

| Benzo[b]furan 36 | MCF-7 | Breast | 0.051 | [17] |

Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18]

Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and LOX enzymes, respectively. Furan-containing compounds can inhibit these enzymes, thereby reducing the production of these pro-inflammatory mediators.[3] Some derivatives show selective inhibition of COX-2, the inducible isoform highly expressed during inflammation, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][19]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target | Activity | Reference |

| DCH1 | COX-1 | IC₅₀ = 123.30 µg/mL | [20] |

| DCH1 | COX-2 | IC₅₀ = 102.10 µg/mL | [20] |

| Biatractylonoid A | Nitric Oxide Release | IC₅₀ = 16.1 µM | [20] |

| Biatractylonoid B | Nitric Oxide Release | IC₅₀ = 21.0 µM | [20] |

| Furan Hybrid H1 | Albumin Denaturation | IC₅₀ = 114.31 µg/mL | [1] |

| Furan Hybrid H2 | Albumin Denaturation | IC₅₀ = 122.95 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and evaluation of furan-containing bioactive compounds.

Synthesis: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[21][22][23]

Protocol for Synthesis of 2,5-Dimethylfuran

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

Bioactivity Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[13][24]

Protocol

-

Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells for a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is a standard and reproducible method for screening the acute anti-inflammatory activity of compounds.[6][25]

Protocol

-

Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test furan derivative to the animals via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group should receive the vehicle, and a positive control group should receive a standard NSAID like indomethacin.

-

Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Drug Discovery and Development Workflow

The discovery of novel furan-based therapeutics follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The furan ring is an exceptionally valuable scaffold in the design and development of bioactive compounds. Its ability to act as a versatile pharmacophore and bioisostere allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.[1][4] The diverse mechanisms of action, ranging from multi-target antimicrobial effects to specific inhibition of enzymes in inflammatory and cancer pathways, underscore the broad therapeutic potential of furan derivatives.[6] The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to synthesize, evaluate, and optimize novel furan-based molecules. As research continues, the furan scaffold will undoubtedly remain a central element in the quest for new and more effective medicines.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 9. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 12. Synthesis and evaluation of the antifungal and toxicological activity of Nitrofuran derivatives [iris.uniroma1.it]

- 13. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives [mdpi.com]

- 14. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 23. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - ProQuest [proquest.com]

- 25. benchchem.com [benchchem.com]

Preliminary Screening of 2-Methylfuran-3-carbohydrazide Derivatives: A Technical Guide